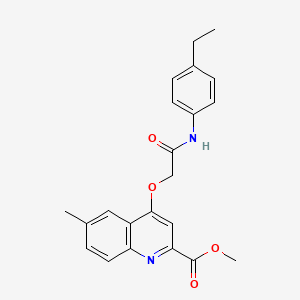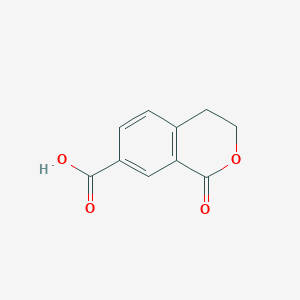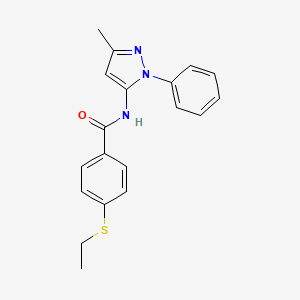![molecular formula C9H7ClN2O2 B2818808 [5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol CAS No. 54014-15-2](/img/structure/B2818808.png)
[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol” is a chemical compound with the molecular formula C10H8ClNO2 . It belongs to the class of organic compounds known as oxadiazoles, which are aromatic compounds containing an oxadiazole ring, a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves the reaction of a carboxylic acid derivative with a hydrazine . The exact synthesis process for “[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol” is not specified in the search results, but it’s likely to involve similar steps.Molecular Structure Analysis
The molecular structure of “[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol” can be analyzed using various spectroscopic techniques such as infrared spectroscopy, NMR spectroscopy, and mass spectroscopy . These techniques can provide information about the types of bonds present in the molecule, their arrangement, and the overall shape of the molecule .Chemical Reactions Analysis
Oxadiazole derivatives, including “[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol”, are known to participate in a variety of chemical reactions. They can undergo reactions with various reagents, leading to the formation of new compounds . The exact chemical reactions that “[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol” can participate in are not specified in the search results.Aplicaciones Científicas De Investigación
Photochemical Behavior
The photochemical behavior of 1,2,4-oxadiazole derivatives, including compounds similar to [5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol, has been investigated. These compounds undergo a ring photoisomerization to 1,3,4-oxadiazoles, possibly through a "ring contraction–ring expansion" route upon irradiation. This reaction mechanism highlights the potential for photochemical applications in material science or photodynamic therapy research (Buscemi, Cicero, Vivona, & Caronna, 1988).
Crystal Packing and Non-Covalent Interactions
Research into the crystal packing of 1,2,4-oxadiazole derivatives has shown the functional role of non-covalent interactions, such as lone pair-π interactions and halogen bonds, in their supramolecular architectures. These findings are crucial for understanding the molecular assembly and could influence the design of new materials or pharmaceuticals with specific structural requirements (Sharma, Mohan, Gangwar, & Chopra, 2019).
Antimicrobial Applications
A series of compounds bearing the 1,3,4-oxadiazole moiety have been synthesized and screened for their antimicrobial activity. These studies revealed that specific derivatives exhibit significant potency against various Gram-positive and Gram-negative bacteria, as well as fungal strains, underscoring the potential of [5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol derivatives in developing new antimicrobial agents (Kapadiya, Dubal, Bhola, & Dholaria, 2020).
Anticancer and Antimicrobial Agents
The synthesis and characterization of novel 3-Chlorophenyl derivatives related to [5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol have demonstrated promising anticancer and antimicrobial activities. These findings highlight the therapeutic potential of 1,3,4-oxadiazole derivatives in cancer treatment and infection control, encouraging further research in medicinal chemistry (Mahanthesha, T., & Bodke, 2021).
Direcciones Futuras
The future directions for the study of “[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol” could involve further exploration of its synthesis, chemical reactions, and biological activities. This could lead to the development of new methods for its synthesis, the discovery of new reactions it can participate in, and the identification of new biological targets it can interact with .
Propiedades
IUPAC Name |
[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-7-4-2-1-3-6(7)9-12-11-8(5-13)14-9/h1-4,13H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNIWYBESKWXTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)CO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol | |
CAS RN |
54014-15-2 |
Source


|
| Record name | [5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-Nitro-4-(thiomorpholin-4-yl)phenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2818728.png)



![Methyl 4-[(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoate](/img/structure/B2818739.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-bromophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2818741.png)
![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-chlorophenyl)-3-oxopropanenitrile](/img/no-structure.png)
![N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2818744.png)


